molecular formula C18H19BrN4O B303765 2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303765
M. Wt: 387.3 g/mol
InChI Key: PHMYFGQJEZNORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BMS-986001, is a small molecule drug candidate that has shown potential in the treatment of various diseases. The compound belongs to the class of quinolinecarbonitriles and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. The BET proteins play a crucial role in the regulation of gene expression, and their dysregulation is associated with various diseases, including cancer and inflammation. 2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting the transcription of target genes.
Biochemical and Physiological Effects:
2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have potent anti-inflammatory and anti-tumor effects in preclinical studies. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and survival of cancer cells. 2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its high potency and selectivity for the BET proteins, which makes it an attractive candidate for the development of therapeutic agents. However, the compound has some limitations, including its low solubility and potential toxicity at high doses.

Future Directions

There are several potential future directions for the study of 2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of research is the development of more potent and selective BET inhibitors based on the structure of 2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. Another area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to assess the safety and efficacy of 2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in clinical trials.

Synthesis Methods

The synthesis of 2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multi-step process that includes the reaction of 2-amino-4-(4-bromophenyl)-1,3-dioxolane with dimethylamine, followed by the reaction with 3,4-dihydro-2H-pyran-2-one and 2,4-dichloro-5-nitropyridine. The final product is obtained after purification and crystallization.

Scientific Research Applications

2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The compound has shown promising results in preclinical studies, and its mechanism of action has been studied extensively.

properties

Product Name

2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C18H19BrN4O

Molecular Weight

387.3 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C18H19BrN4O/c1-22(2)23-14-4-3-5-15(24)17(14)16(13(10-20)18(23)21)11-6-8-12(19)9-7-11/h6-9,16H,3-5,21H2,1-2H3

InChI Key

PHMYFGQJEZNORV-UHFFFAOYSA-N

SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=C(C=C3)Br)C(=O)CCC2

Canonical SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=C(C=C3)Br)C(=O)CCC2

Origin of Product

United States

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